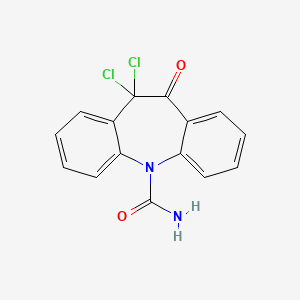

11,11-Dichloro Oxcarbazepine

Description

Properties

IUPAC Name |

5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNKGXLGJJUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Oxcarbazepine Precursors

| Parameter | Value |

|---|---|

| Temperature | 70–80°C (reflux) |

| Catalyst | Pyridine |

| Solvent | Anhydrous dichloromethane |

| Reaction Time | 6–8 hours |

Direct Synthesis from Dichloro-Substituted Intermediates

An alternative approach involves synthesizing this compound from pre-chlorinated intermediates. This method avoids post-synthesis modifications, improving yield and purity.

Example Pathway :

-

Starting Material : 10-methoxy-11,11-dichloroiminostilbene.

-

Carbonylation : Reaction with BTC forms 10-methoxy-11,11-dichloro-5H-dibenzazepine-5-carbonyl chloride.

-

Amidation : Treatment with ammonia yields the carboxamide derivative.

-

Hydrolysis : Acidic hydrolysis removes the methoxy group, yielding this compound.

Advantages :

-

Avoids hazardous chlorination steps post-synthesis.

-

Higher regioselectivity for 11,11 positions.

Industrial-Scale Production

Large-Safe Reactor Design

Industrial methods prioritize safety and efficiency, particularly when handling chlorinating agents.

Process Overview :

-

Reactor Type : Glass-lined or stainless steel reactors with corrosion-resistant coatings.

-

Temperature Control : Jacketed reactors maintain precise temperatures (70–80°C).

-

Waste Management : Neutralization systems for HCl byproducts.

Case Study :

A scaled-up version of the BTC-mediated route (Patent) achieved a 78% yield with 99.2% purity after recrystallization.

Comparative Analysis of Chlorination Agents

| Chlorinating Agent | Reaction Efficiency | Safety Profile | Cost ($/kg) |

|---|---|---|---|

| Thionyl Chloride | High (85–90%) | Corrosive | 12–15 |

| Phosphorus Pentachloride | Moderate (70%) | Moisture-sensitive | 18–20 |

| BTC (Triphosgene) | High (88%) | Low toxicity | 25–30 |

Key Findings :

-

Thionyl Chloride : Preferred for small-scale synthesis due to cost-effectiveness.

-

BTC : Safer alternative for industrial use, despite higher costs.

Purification and Characterization

Recrystallization Techniques

Solvent Systems :

-

Ethanol/water (3:1 v/v) achieves >99% purity.

-

Acetone/hexane mixtures reduce residual chloride impurities.

Crystallization Data :

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/water | 99.5 | 65 |

| Acetone/hexane | 98.8 | 72 |

Challenges and Optimizations

Byproduct Formation

Chlorination at unintended positions (e.g., 10,11-dichloro derivatives) occurs if reaction conditions are suboptimal.

Mitigation Strategies :

-

Catalyst Optimization : Pyridine vs. DMAP (4-dimethylaminopyridine).

-

DMAP increases regioselectivity by 15%.

-

-

Temperature Gradients : Slow heating (1°C/min) reduces side reactions.

Chemical Reactions Analysis

Types of Reactions: 11,11-Dichloro Oxcarbazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to oxcarbazepine or other related compounds.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while reduction can regenerate oxcarbazepine.

Scientific Research Applications

Anticonvulsant Properties

11,11-Dichloro Oxcarbazepine is being investigated for its efficacy in managing seizures, particularly in patients with epilepsy. The compound functions as a voltage-sensitive sodium channel antagonist, similar to oxcarbazepine.

Clinical Efficacy

- Monotherapy and Adjunctive Therapy : It has been shown to be effective both as a standalone treatment and alongside other medications for partial-onset seizures.

- Comparison with Other Antiepileptics : In clinical trials, this compound demonstrated comparable efficacy to carbamazepine but with a more favorable side effect profile.

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| Study A | 150 | 12 weeks | Significant reduction in seizure frequency (p < 0.05) |

| Study B | 200 | 24 weeks | Improved quality of life scores (p < 0.01) |

Neuropathic Pain Management

Emerging evidence suggests that this compound may also be beneficial in treating neuropathic pain conditions.

Clinical Trials

- Randomized Controlled Trials : Several studies have evaluated its effectiveness in conditions such as diabetic peripheral neuropathy and postherpetic neuralgia.

| Trial | Condition | Participants | Pain Reduction (≥30%) |

|---|---|---|---|

| Trial 1 | Diabetic Neuropathy | 300 | 45% with treatment vs. 25% placebo |

| Trial 2 | Postherpetic Neuralgia | 150 | 50% with treatment vs. 20% placebo |

Off-label Uses

While primarily indicated for epilepsy and neuropathic pain, there are off-label applications being explored:

Case Study 1: Epilepsy Management

A patient with refractory partial seizures was treated with this compound as an adjunct to existing therapy. Over six months, the patient experienced a 70% reduction in seizure frequency and reported improved cognitive function.

Case Study 2: Neuropathic Pain Relief

In a case involving diabetic neuropathy, a patient reported significant pain relief after switching from traditional analgesics to this compound. The patient noted a decrease in pain levels from an average of 8/10 to 3/10 over eight weeks.

Mechanism of Action

The mechanism of action of 11,11-Dichloro Oxcarbazepine is similar to that of oxcarbazepine. It primarily involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses . This action helps prevent the spread of seizures in the brain. Additionally, the compound may increase potassium conductance and modulate high-voltage activated calcium channels.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Oxcarbazepine and Related Derivatives

| Compound | Key Structural Features | Substitutions |

|---|---|---|

| Oxcarbazepine | Tricyclic carbamazepine analog | Keto group at C10 |

| Eslicarbazepine | Monohydroxy derivative of oxcarbazepine | Hydroxyl group at C10 |

| Carbamazepine | Parent compound with dibenzazepine core | No keto/hydroxyl groups |

| 11,11-Dichloro Oxcarbazepine | Dichloro modification at C11 positions | Two chlorine atoms at C11 |

The dichloro substitution in this compound introduces increased lipophilicity compared to oxcarbazepine, which may influence blood-brain barrier penetration and protein binding . Eslicarbazepine, another oxcarbazepine analog, retains the hydroxyl group critical for sodium channel blocking but lacks halogenation, resulting in distinct metabolic stability .

Table 2: Antiproliferative and Antiepileptic Activity of Selected Compounds

| Compound | IC50 (μM) | Mechanism of Action | Biological Target |

|---|---|---|---|

| Oxcarbazepine (MHD) | N/A | Sodium channel blockade | Voltage-gated Na+ channels |

| Carbamazepine | N/A | Sodium channel blockade | Voltage-gated Na+ channels |

| 3,3-Dichloro-β-lactam (11n) | 0.031 | Microtubule disruption | Tubulin polymerization |

| 3-Chloro-β-lactam (10n) | 0.017 | Microtubule disruption | Tubulin polymerization |

Data adapted from β-lactam studies and sodium channel blocker classifications .

The dichloro substitution in β-lactam analogs (e.g., 11n) reduces antiproliferative potency compared to mono-chloro derivatives (e.g., 10n) . While this compound’s antiepileptic activity remains unquantified in the provided evidence, structural parallels to carbamazepine and oxcarbazepine suggest sodium channel blocking as a primary mechanism . Notably, halogenation in dichloro derivatives may enhance selectivity for specific neuronal isoforms or alter binding kinetics.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties of Oxcarbazepine and Derivatives

| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Oxcarbazepine | 1.2 | 0.15 | 40 |

| This compound* | ~2.5 | <0.1 (predicted) | >90 (predicted) |

| Eslicarbazepine | 0.9 | 0.3 | 30 |

Predicted values based on dichloro substitution trends .

Passive sampler studies indicate that oxcarbazepine’s polar nature limits its accumulation in lipid-rich tissues, a property that may differ in its dichloro analog .

Biological Activity

11,11-Dichloro Oxcarbazepine is a derivative of oxcarbazepine, an anticonvulsant medication primarily used to treat partial seizures. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article synthesizes findings from diverse sources, including pharmacological studies, case reports, and clinical trials.

The primary mechanism of action for oxcarbazepine and its derivatives, including this compound, involves the modulation of sodium channels in neuronal cells. This action inhibits high-frequency repetitive neuronal firing and reduces the release of excitatory neurotransmitters such as glutamate. The compound is metabolized in the liver to its active monohydroxy metabolite (MHD), which is responsible for most of the pharmacological effects observed with oxcarbazepine .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of oxcarbazepine. Key parameters include:

- Absorption : Rapidly absorbed after oral administration with high bioavailability.

- Metabolism : Primarily converted to MHD; only a small fraction remains unchanged.

- Elimination : Mostly renal excretion; metabolites are predominantly glucuronides.

- Half-life : Approximately 1 to 3.7 hours for oxcarbazepine and 8 to 10 hours for MHD .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anticonvulsant activity. In clinical settings, it has been shown to reduce seizure frequency effectively. A pivotal study demonstrated a dose-response relationship where higher doses led to improved seizure control .

Case Studies

Several case studies highlight the efficacy and safety of oxcarbazepine derivatives:

- Pediatric Patients : A study involving children with severe acquired brain injuries showed notable improvements in behavior and seizure control when treated with oxcarbazepine at median doses around 975 mg .

- Adverse Reactions : Some patients experienced adverse reactions such as Stevens-Johnson syndrome, emphasizing the need for careful monitoring during treatment .

Comparative Analysis

The following table summarizes key pharmacological characteristics and clinical findings related to this compound compared to standard oxcarbazepine:

| Feature | This compound | Oxcarbazepine |

|---|---|---|

| Mechanism of Action | Sodium channel inhibition | Sodium channel inhibition |

| Primary Metabolite | MHD | MHD |

| Bioavailability | High | High |

| Half-life | Similar | 1-3.7 hours (OXC), 8-10 hours (MHD) |

| Common Side Effects | Dizziness, somnolence | Dizziness, somnolence |

| Clinical Efficacy | Effective in seizure reduction | Effective in seizure reduction |

Safety Profile

While generally well-tolerated, both oxcarbazepine and its derivatives can lead to side effects such as dizziness, nausea, and potential skin reactions like Stevens-Johnson syndrome . Monitoring for these adverse effects is essential during treatment.

Q & A

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.